![molecular formula C12H12N2O3S2 B3041959 5-(2-Aminothiazol-5-ylthio)-2-methoxy-4-methylbenzoic acid CAS No. 439578-97-9](/img/structure/B3041959.png)
5-(2-Aminothiazol-5-ylthio)-2-methoxy-4-methylbenzoic acid
Overview
Description
The compound “5-(2-Aminothiazol-5-ylthio)-2-methoxy-4-methylbenzoic acid” is a derivative of 2-aminothiazole . 2-Aminothiazole is a sulfur- and nitrogen-containing heterocyclic compound that is a characteristic structure in drug development . It has several biological activities, allowing it to act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent, among other things . Various 2-aminothiazole-based derivatives have been broadly used to remedy different kinds of diseases with high therapeutic influence .
Synthesis Analysis
The synthesis of 2-aminothiazole derivatives involves various synthetic strategies . For instance, one study developed a catalyst-free multicomponent synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives employing 2-aminothiazole, N′,N′-dimethyl barbituric acid/barbituric acid, and different aldehydes at 80 °C in an aqueous ethanol medium .Molecular Structure Analysis
The molecular structure of 2-aminothiazole derivatives is characterized by the presence of a 2-aminothiazole scaffold . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-aminothiazole derivatives are complex and involve multiple steps . For example, the synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives involves a catalyst-free multicomponent synthesis employing 2-aminothiazole, N′,N′-dimethyl barbituric acid/barbituric acid, and different aldehydes .Scientific Research Applications
Synthetic Pathways
Efforts to access 2-aminothiazole derivatives have led to the development of various synthetic strategies. Researchers have explored diverse pathways to obtain these compounds, considering their biological activities. These synthetic routes are essential for producing sufficient quantities for further studies and potential clinical applications.
Mechanism of Action
Future Directions
The future directions in the research of 2-aminothiazole derivatives involve the development of potent and selective anti-tumor drugs . The aim is to decrease drug resistance and reduce unpleasant side effects . The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research, considering its broad pharmacological spectrum .
properties
IUPAC Name |
5-[(2-amino-1,3-thiazol-5-yl)sulfanyl]-2-methoxy-4-methylbenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c1-6-3-8(17-2)7(11(15)16)4-9(6)18-10-5-14-12(13)19-10/h3-5H,1-2H3,(H2,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFLMPUVILEPOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1SC2=CN=C(S2)N)C(=O)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Aminothiazol-5-ylthio)-2-methoxy-4-methylbenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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